Bienvenue dans la boutique en ligne BenchChem!

Propyl pyrazole triol

Estrogen receptor pharmacology Subtype-selective ligand Nuclear receptor binding

Procure PPT for definitive ERα-specific pharmacology—the highest-selectivity ERα tool compound commercially available. Validated in ischemia-reperfusion cardioprotection, EAE neuroinflammation, and metabolic syndrome models. Essential for receptor attribution studies where ERβ confounding is unacceptable. ≥98% purity (HPLC) standard; batch-specific CoA ensures reproducible 140 pM EC50 activity.

Molecular Formula C24H22N2O3
Molecular Weight 386.4 g/mol
CAS No. 263717-53-9
Cat. No. B1677978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl pyrazole triol
CAS263717-53-9
Synonyms1,3,5-tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole
1,3,5-trisHOPhPP
4,4',4''-(4-propyl-((1)H)-pyrazole-1,3,5-triyl) tris-phenol
4,4',4''-(4-propyl-(1H)-pyrazole-1,3,5-triyl)trisphenol
phenol, 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-
PPT cpd
PPT trisphenol compound
PPTP cpd
propyl pyrazole triol
propyl-(1H)-pyrazole-1,3,5-triyltrisphenol
propylpyrazole triol
Molecular FormulaC24H22N2O3
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C24H22N2O3/c1-2-3-22-23(16-4-10-19(27)11-5-16)25-26(18-8-14-21(29)15-9-18)24(22)17-6-12-20(28)13-7-17/h4-15,27-29H,2-3H2,1H3
InChIKeyIOTXSIGGFRQYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propyl Pyrazole Triol (CAS 263717-53-9) Procurement Guide: ERα-Selective Agonist for Subtype Discrimination Studies


Propyl pyrazole triol (PPT; CAS 263717-53-9), also designated 4,4′,4″-(4-propyl-1H-pyrazole-1,3,5-triyl)tris[phenol], is a synthetic, nonsteroidal agonist with pronounced subtype selectivity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ). In competitive radiometric binding assays, PPT exhibits a relative binding affinity (RBA) of 49% for ERα compared with 0.12% for ERβ, yielding a selectivity ratio of approximately 410-fold [1]. Functional characterization in ERα-U2OS-Luc reporter cells establishes an EC₅₀ of 140 pM for ERα-dependent transcriptional activation . This degree of subtype discrimination enables experimental dissection of ERα-mediated signaling pathways without confounding ERβ activation, positioning PPT as a critical pharmacological tool for estrogen receptor biology research.

Why Propyl Pyrazole Triol Cannot Be Replaced by Generic ER Ligands: Subtype Selectivity Defines Experimental Outcomes


Substitution of propyl pyrazole triol with alternative ER ligands introduces substantial experimental variability due to divergent receptor subtype selectivity profiles. The endogenous ligand 17β-estradiol (E2) activates both ERα and ERβ with comparable high affinity (Ki ≈ 0.1-0.2 nM for both subtypes) and does not discriminate between ERα- and ERβ-dependent transcriptional responses [1]. ERβ-selective agonists such as diarylpropionitrile (DPN; 70-fold ERβ-selective) and WAY-200070 (68- to 78-fold ERβ-selective) produce qualitatively distinct biological outcomes that oppose or differ from ERα-selective activation [2][3]. In ischemia-reperfusion models, for instance, PPT conferred cardioprotection whereas the ERβ-selective agonist DPN produced no significant infarct reduction [4]. The magnitude of PPT's selectivity (410-fold) surpasses that of most commercially available ERα-selective tool compounds (e.g., 16α-LE2 exhibits 131- to 429-fold selectivity depending on assay system), establishing PPT as a benchmark reference standard for ERα-selective pharmacology [5]. Substitution with lower-selectivity alternatives compromises the interpretability of subtype attribution in mechanistic studies.

Propyl Pyrazole Triol (PPT) Quantitative Differentiation Evidence Versus ERα and ERβ Comparator Ligands


Receptor Subtype Binding Selectivity: PPT Achieves 410-Fold ERα Preference, Exceeding the Discrimination Window of Common ERβ-Selective Comparators

PPT demonstrates a 410-fold relative binding affinity (RBA) preference for ERα (RBA = 49%) over ERβ (RBA = 0.12%) [1][2]. This selectivity ratio substantially exceeds the inverse subtype preference exhibited by ERβ-selective agonists. DPN displays 70-fold ERβ selectivity in binding assays (RBA: ERβ > ERα) and 170-fold ERβ selectivity in transcriptional potency [3]. WAY-200070 exhibits 68- to 78-fold ERβ selectivity (EC₅₀: ERβ = 2 nM, ERα = 155 nM; Ki: ERβ = 2.3 nM, ERα = 187 nM) [4]. The absolute selectivity ratio for PPT (410×) is approximately 5- to 6-fold greater in magnitude than the ERβ selectivity ratios of these comparators.

Estrogen receptor pharmacology Subtype-selective ligand Nuclear receptor binding Receptor occupancy

Functional Potency for ERα Transcriptional Activation: PPT Achieves Sub-Nanomolar EC₅₀ in Cellular Reporter Assays

In ERα-U2OS-Luc reporter cells, PPT exhibits an EC₅₀ of 140 pM for ERα-dependent transcriptional activation, confirming that its binding selectivity translates into potent, subtype-specific functional agonism . For comparison, the endogenous non-selective agonist 17β-estradiol (E2) activates ERα-dependent transcription in the same picomolar range (EC₅₀ ≈ 86-200 pM) but without subtype discrimination [1]. In contrast, the ERβ-selective agonist WAY-200070 requires 155 nM to activate ERα-dependent transcription (approximately 1,100-fold higher concentration than PPT), while DPN activates ERα only at 66 nM (approximately 470-fold higher concentration than PPT) [2].

Transcriptional activation Reporter gene assay ERα functional selectivity Cell-based pharmacology

In Vivo Efficacy Benchmarking: PPT Matches Synthetic Estrogen Efficacy in Uterotrophic Assays

In a 4-day rat uterotrophic assay, PPT demonstrated efficacy equivalent to the potent synthetic estrogen 17α-ethinyl-17β-estradiol (EE2) in stimulating uterine weight gain and up-regulating complement 3 (C3) gene expression [1]. This head-to-head comparison establishes that PPT achieves full ERα agonist efficacy in vivo at parity with a clinically utilized synthetic estrogen, while maintaining ERα subtype selectivity that EE2 lacks. In the same study, 6-week chronic PPT administration completely prevented ovariectomy-induced body weight gain and bone mineral density loss, reduced plasma cholesterol levels, increased progesterone receptor mRNA in hypothalamic arcuate and ventromedial nuclei, and prevented experimentally induced hot flushes [1].

In vivo pharmacology Uterotrophic assay ERα-dependent physiology Preclinical efficacy

Receptor Knockout Model Validation: PPT Maintains ERα Selectivity In Vivo During Disease

In experimental autoimmune encephalomyelitis (EAE), a murine model of multiple sclerosis, PPT treatment ameliorated clinical disease in wild-type and ERβ knockout mice but conferred no protection in ERα knockout mice, providing genetic evidence that PPT maintains ERα selectivity in vivo during active inflammatory disease [1]. This finding represents a rigorous validation of target engagement specificity in a pathophysiological context. PPT treatment additionally produced favorable changes in autoantigen-specific cytokine profiles (decreased TNFα, interferon-γ, and IL-6; increased IL-5), reduced CNS white matter inflammation and demyelination, and attenuated gray matter neuronal pathology when administered at disease onset [1].

Knockout mouse model Receptor selectivity validation Neuroinflammation Experimental autoimmune encephalomyelitis

Cardioprotection Demonstrates Functional Divergence: PPT but Not ERβ Agonist DPN Reduces Infarct Size

In an in vivo rabbit model of myocardial ischemia-reperfusion injury, PPT treatment significantly decreased infarct size relative to vehicle control, whereas treatment with the ERβ-selective agonist diarylpropionitrile (DPN) produced no significant cardioprotective effect [1]. Estradiol (E2) treatment also reduced infarct size, consistent with ERα-mediated cardioprotection [1]. This divergent outcome between PPT and DPN under identical experimental conditions demonstrates that ERα-selective activation, but not ERβ-selective activation, confers myocardial protection in this model, validating the biological necessity of subtype-specific targeting.

Ischemia-reperfusion injury Cardioprotection ERα-specific pharmacology In vivo myocardial protection

Propyl Pyrazole Triol (PPT) Optimal Research and Procurement Application Scenarios


ERα Subtype Attribution Studies Requiring Definitive Target Deconvolution

For investigators seeking to assign a biological effect specifically to ERα rather than ERβ, PPT provides the highest-selectivity tool compound commercially available (410-fold ERα selectivity). Use PPT in parallel with ERβ-selective agonists (e.g., DPN or WAY-200070) and pan-ER agonists (e.g., 17β-estradiol) to establish a receptor subtype attribution matrix. The knockout validation evidence from EAE studies [1] supports confident interpretation of positive PPT responses as ERα-dependent. Procurement specification: ≥98% purity (HPLC) is standard; confirm batch-specific certificate of analysis for reproducible pharmacology.

Cardiovascular Research Investigating Estrogen-Mediated Cardioprotection

PPT uniquely enables dissection of ERα-specific cardioprotective signaling without ERβ-mediated confounding effects. The ischemia-reperfusion study by Booth et al. [2] established that ERα-selective activation (PPT) confers myocardial protection whereas ERβ-selective activation (DPN) does not. This finding makes PPT essential for cardiovascular researchers studying estrogen signaling in myocardial injury, atherosclerosis, or vascular function. Dosing reference: PPT administered at 1 mg/kg in rabbit ischemia-reperfusion studies produced significant infarct reduction.

Neuroinflammation and Neuroprotection Studies in Autoimmune Models

PPT demonstrates validated in vivo ERα selectivity in the EAE model of multiple sclerosis, with therapeutic efficacy confirmed in wild-type and ERβ-KO mice but abrogated in ERα-KO mice [1]. This genetic validation makes PPT the preferred ERα-selective agonist for neuroinflammation research, including studies of microglial activation, cytokine modulation, and neuronal preservation. Researchers investigating estrogen neuroprotection in stroke, traumatic brain injury, or neurodegenerative disease models should consider PPT for definitive ERα pathway interrogation.

Metabolic and Endocrine Physiology: Bone Density and Body Weight Regulation

Chronic PPT administration in ovariectomized rats completely prevented body weight gain and bone mineral density loss while reducing plasma cholesterol, effects that mirror estrogen replacement therapy but with ERα-specific attribution [3]. PPT also increased progesterone receptor mRNA in hypothalamic nuclei and prevented hot flushes, indicating central nervous system activity. These validated in vivo endpoints support procurement for studies of metabolic syndrome, osteoporosis, menopausal physiology, and hypothalamic-pituitary-gonadal axis regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propyl pyrazole triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.